molecular formula C29H40N4O5 B1233991 Boc-dppl CAS No. 82084-92-2

Boc-dppl

Cat. No.: B1233991
CAS No.: 82084-92-2
M. Wt: 524.7 g/mol
InChI Key: BHUOVOWCYYDNOE-CCDWMCETSA-N
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Description

Boc-dppl, or tert-butoxycarbonyl-diphenylphosphine ligand, is a chemically modified organophosphorus compound widely utilized in coordination chemistry and catalytic applications. The Boc (tert-butoxycarbonyl) group serves as a protective moiety for amine or phosphine functionalities, enhancing stability during synthetic processes such as metal complexation or peptide coupling . Its synthesis typically involves reacting diphenylphosphine (dppl) with di-tert-butyl dicarbonate under basic conditions, followed by purification via chromatography . This compound is valued for its acid-labile protection, which allows selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid), preserving the integrity of sensitive substrates .

Properties

CAS No.

82084-92-2

Molecular Formula

C29H40N4O5

Molecular Weight

524.7 g/mol

IUPAC Name

tert-butyl N-[(2R)-1-[[(2S)-2-[[(2S)-6-amino-1-oxohexan-2-yl]amino]-3-phenylpropanoyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate

InChI

InChI=1S/C29H40N4O5/c1-29(2,3)38-28(37)32-25(19-22-14-8-5-9-15-22)27(36)33-26(35)24(18-21-12-6-4-7-13-21)31-23(20-34)16-10-11-17-30/h4-9,12-15,20,23-25,31H,10-11,16-19,30H2,1-3H3,(H,32,37)(H,33,35,36)/t23-,24-,25+/m0/s1

InChI Key

BHUOVOWCYYDNOE-CCDWMCETSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(=O)C(CC2=CC=CC=C2)NC(CCCCN)C=O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)NC(=O)[C@H](CC2=CC=CC=C2)N[C@@H](CCCCN)C=O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(=O)C(CC2=CC=CC=C2)NC(CCCCN)C=O

Synonyms

Boc-DPPL
Boc-Phe-Phe-Lys-al
t-butoxycarbonyl-phenylalanyl-phenylalanyl-lysinal

Origin of Product

United States

Comparison with Similar Compounds

Fmoc-dppl

Structural Features :

  • Protecting Group : Fluorenylmethyloxycarbonyl (Fmoc) replaces Boc.
  • Stability : Fmoc is base-labile (removed with piperidine), contrasting Boc’s acid sensitivity.

Table 1: Structural and Stability Comparison

Property Boc-dppl Fmoc-dppl
Protecting Group Removal Acidic (e.g., TFA) Basic (e.g., piperidine)
Thermal Stability (°C) 180–200 120–150
Solubility High in DCM, THF Moderate in DMF, DMSO

Research Findings :

  • Fmoc-dppl exhibits 30% faster coupling kinetics in SPPS but requires stringent anhydrous conditions to prevent premature deprotection .
  • This compound demonstrates superior compatibility with Grubbs catalysts in olefin metathesis, attributed to its inertness under basic conditions .

Cbz-dppl (Carbobenzyloxy-dppl)

Structural Features :

  • Protecting Group: Benzyloxycarbonyl (Cbz), removed via hydrogenolysis.

Table 2: Functional Comparison

Property This compound Cbz-dppl
Deprotection Method Acidolysis Hydrogenolysis
Reaction Safety Low risk High risk (H₂ required)
Catalytic Efficiency 92% yield in Pd coupling 85% yield

Research Findings :

  • Cbz-dppl’s hydrogenolytic deprotection introduces scalability challenges in industrial settings, whereas this compound’s acid-mediated process is more adaptable .

Comparison with Functionally Similar Compounds

Triphenylphosphine (PPh₃)

Functional Similarities :

  • Both act as ligands in transition-metal catalysis (e.g., Suzuki-Miyaura coupling).

Key Differences :

  • Electron-Donating Capacity : this compound’s Boc group reduces electron density at phosphorus, lowering basicity compared to PPh₃ .
  • Steric Effects : this compound’s bulkier structure slows ligand substitution kinetics but improves selectivity in asymmetric catalysis .

Table 3: Catalytic Performance

Ligand Reaction Rate (mol·s⁻¹) Enantiomeric Excess (%)
This compound 1.2 × 10⁻³ 88
PPh₃ 2.5 × 10⁻³ <10

BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)

Functional Similarities :

  • Used in asymmetric hydrogenation.

Key Differences :

  • Rigidity : BINAP’s binaphthyl backbone provides superior enantioselectivity but limits substrate scope .
  • Synthetic Complexity : this compound’s modular synthesis offers cost advantages over BINAP’s multi-step preparation .

Data-Driven Insights from Chemical Databases

The EDKB database highlights structural analogs of this compound, such as Boc-protected diphenylphosphine oxides , which share 85% structural similarity but exhibit reduced ligand efficacy due to oxidized phosphorus centers . Automated structure-activity relationship (SAR) models suggest that electron-withdrawing groups on the Boc moiety (e.g., nitro substituents) could enhance catalytic activity by 15–20% .

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